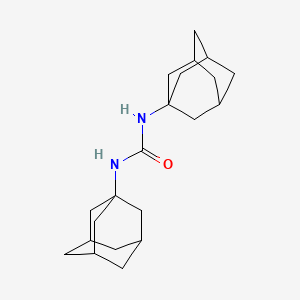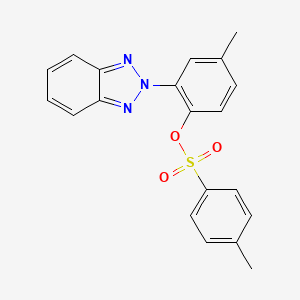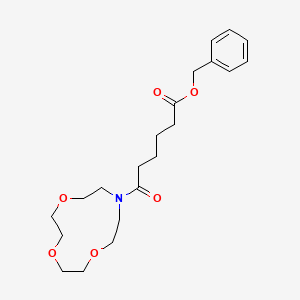
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is a complex organic compound with the molecular formula C21H31NO6 It is characterized by the presence of a benzyl group, a hexanoate chain, and a 1,4,7-trioxa-10-azacyclododecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate typically involves multiple steps, starting with the preparation of the 1,4,7-trioxa-10-azacyclododecane ring. This ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The hexanoate chain is then introduced through esterification reactions, and the final step involves the attachment of the benzyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,4,7-Trioxa-10-azacyclododec-10-yl)ethanol: Shares the 1,4,7-trioxa-10-azacyclododecane ring but differs in the attached functional groups.
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododecan-10-yl)hexanoate: A closely related compound with slight variations in the molecular structure.
Uniqueness
Benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
312943-15-0 |
|---|---|
Molekularformel |
C21H31NO6 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
benzyl 6-oxo-6-(1,4,7-trioxa-10-azacyclododec-10-yl)hexanoate |
InChI |
InChI=1S/C21H31NO6/c23-20(22-10-12-25-14-16-27-17-15-26-13-11-22)8-4-5-9-21(24)28-18-19-6-2-1-3-7-19/h1-3,6-7H,4-5,8-18H2 |
InChI-Schlüssel |
BKCVNOSBCSFEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCN1C(=O)CCCCC(=O)OCC2=CC=CC=C2 |
Löslichkeit |
56.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)
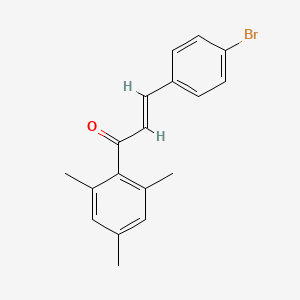
![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3-chlorobenzamide](/img/structure/B11708526.png)
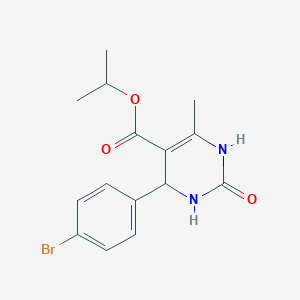
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
